2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride
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Overview
Description
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole core with methoxymethyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1H-benzo[d]imidazole
- 6-amino-1H-benzo[d]imidazole
- 2-(chloromethyl)-1H-benzo[d]imidazole
Uniqueness
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its potential as a therapeutic agent.
Biological Activity
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₈H₉ClN₃O
- Molecular Weight : 188.63 g/mol
- IUPAC Name : this compound
Research indicates that benzimidazole derivatives, including this compound, exhibit their biological effects primarily through the modulation of specific protein targets and pathways. Notably, they have been implicated in the inhibition of the Transient Receptor Potential Channel 6 (TRPC6), which is associated with various renal and cardiovascular diseases .
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within clinically relevant ranges .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, related compounds have been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest and upregulation of pro-apoptotic factors like caspase-3 .
Neuropharmacological Effects
Emerging research suggests that certain benzimidazole derivatives can act as positive allosteric modulators of GABA-A receptors, which may offer therapeutic avenues for treating neurological disorders . This modulation could lead to enhanced anxiolytic and anticonvulsant effects.
Study on Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that those with methoxy substitutions showed improved antibacterial activity compared to their non-substituted counterparts. The study utilized a cup-plate method for testing against E. coli and S. aureus, with results indicating that some derivatives achieved MIC values lower than standard antibiotics like ciprofloxacin .
Compound | MIC against E. coli (µg/ml) | MIC against S. aureus (µg/ml) |
---|---|---|
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine | 20 | 15 |
Ciprofloxacin | 10 | 5 |
Study on Anticancer Properties
In another investigation, a derivative structurally similar to 2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine was assessed for its cytotoxic effects across multiple cancer cell lines. The findings revealed IC50 values ranging from 7.82 to 21.48 μM, indicating potent activity comparable to established chemotherapeutics .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine | HepG2 | 10.5 |
Doxorubicin | HepG2 | 8.0 |
Properties
IUPAC Name |
2-(methoxymethyl)-3H-benzimidazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,5,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZUYQAGAFLPRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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